N-(2,3-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide
Description
N-(2,3-Dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide is a structurally complex acetamide derivative featuring a trifluoroacetyl core linked to a 2,3-dimethylphenyl group and a 1,1-dioxido-2,3-dihydrothiophen-3-yl moiety. The 2,3-dimethylphenyl substituent introduces steric bulk and modulates lipophilicity, which may influence solubility and biological interactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S/c1-9-4-3-5-12(10(9)2)18(13(19)14(15,16)17)11-6-7-22(20,21)8-11/h3-7,11H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCBYBHVLDUURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide typically involves multiple steps:
Formation of the Dihydrothiophene Ring: The dihydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfone precursor under acidic or basic conditions.
Introduction of the Trifluoroacetamide Group: This step involves the reaction of the intermediate with trifluoroacetic anhydride or trifluoroacetamide in the presence of a base such as triethylamine.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the nitrogen atom of the amide, which can be achieved through a nucleophilic substitution reaction using a suitable dimethylphenyl halide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dihydrothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the trifluoroacetamide, potentially converting it to an amine.
Substitution: The aromatic ring and the amide nitrogen can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In materials science, the compound could be used in the design of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the development of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism by which N-(2,3-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoroacetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoroacetamide group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Trifluoroacetamide vs. Trichloroacetamide Derivatives
highlights N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides (e.g., 3-CH₃C₆H₄NH-CO-CCl₃). Compared to the target compound’s trifluoro group (CF₃), trichloro (CCl₃) analogs exhibit:
- Higher molecular weight (e.g., 3-CH₃C₆H₄NH-CO-CCl₃: MW ≈ 297 g/mol vs. target compound ~350 g/mol).
- Crystal packing differences: Trichloro derivatives form monoclinic crystals (e.g., space group P2₁/c), whereas sulfone-containing trifluoroacetamides may adopt distinct geometries due to stronger dipole interactions .
Sulfone-Containing Analogs
The 1,1-dioxido-2,3-dihydrothiophen-3-yl group distinguishes the target compound from simpler arylacetamides. Similar sulfone moieties in (N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)acetamide) demonstrate enhanced hydrogen-bonding capacity via sulfonyl oxygen atoms, which stabilize crystal lattices and improve thermal stability .
Aryl Substituent Variations
2,3-Dimethylphenyl vs. Other Substituted Phenyl Groups
Chlorophenyl Derivatives ()
Chloro-substituted acetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) exhibit:
- Higher dipole moments due to electronegative Cl atoms.
- Distinct biological applications : Chloroacetamides like alachlor () are herbicides, whereas trifluoro derivatives may prioritize pharmaceutical relevance due to improved metabolic stability .
Stereochemical and Conformational Comparisons
describes stereoisomers of trifluoroacetamides (e.g., TFA-D-Phe-Ph(2,4-Me)), where chiral centers influence optical rotation (e.g., [α]D = –53°). The target compound’s dihydrothiophen-sulfone group imposes a rigid, non-planar conformation, reducing rotational freedom compared to flexible alkyl chains in analogs like TFA-D-Phe-(2-(N-Me)Pyr) .
Physicochemical and Crystallographic Data
Research Implications and Gaps
- Structural Insights : The sulfone and trifluoro groups in the target compound warrant crystallographic studies (e.g., using SHELXL or ORTEP-3) to elucidate conformational preferences and intermolecular interactions .
- Synthetic Challenges : Improved routes (e.g., ’s yield optimization for lansoprazole) could be adapted to enhance the target compound’s accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
